
trans-9,10-Dihydro-9,10-dihydroxy-1-nitropyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-9,10-Dihydro-9,10-dihydroxy-1-nitropyrene: is a derivative of 1-nitropyrene, a polycyclic aromatic hydrocarbon (PAH) that is commonly found in diesel exhaust and other combustion products. This compound is of significant interest due to its potential environmental and health impacts, as well as its role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-9,10-dihydro-9,10-dihydroxy-1-nitropyrene typically involves the epoxidation of 1-nitropyrene followed by hydrolysis. The process begins with the formation of 9,10-epoxy-9,10-dihydro-1-nitropyrene, which is then hydrolyzed to yield the desired dihydrodiol compound .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-9,10-Dihydro-9,10-dihydroxy-1-nitropyrene can undergo further oxidation to form various oxidized derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly involving the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic reagents like sodium methoxide can facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the parent compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted nitropyrene derivatives.
Scientific Research Applications
Chemistry: trans-9,10-Dihydro-9,10-dihydroxy-1-nitropyrene is used as a model compound to study the metabolic pathways of nitro-PAHs and their environmental impact .
Biology: The compound is studied for its interactions with biological macromolecules, including DNA and proteins, to understand its mutagenic and carcinogenic potential .
Medicine: Research on this compound contributes to the development of therapeutic strategies to mitigate the adverse health effects of nitro-PAHs .
Industry: The compound is used in environmental monitoring and assessment to evaluate the presence and impact of nitro-PAHs in various environmental matrices .
Mechanism of Action
trans-9,10-Dihydro-9,10-dihydroxy-1-nitropyrene exerts its effects primarily through its interactions with cellular macromolecules. The compound can form adducts with DNA, leading to mutations and potentially carcinogenic outcomes. It is metabolized by cytochrome P450 enzymes to reactive intermediates that can further interact with cellular components .
Comparison with Similar Compounds
- trans-4,5-Dihydro-4,5-dihydroxy-1-nitropyrene
- 1-Nitropyrene
- 4-Nitropyrene
Comparison: trans-9,10-Dihydro-9,10-dihydroxy-1-nitropyrene is unique in its specific dihydrodiol structure, which influences its reactivity and interactions with biological systems. Compared to other nitropyrene derivatives, it has distinct metabolic pathways and forms different reactive intermediates .
Properties
CAS No. |
105596-44-9 |
|---|---|
Molecular Formula |
C16H11NO4 |
Molecular Weight |
281.26 g/mol |
IUPAC Name |
(4R,5R)-3-nitro-4,5-dihydropyrene-4,5-diol |
InChI |
InChI=1S/C16H11NO4/c18-15-10-3-1-2-8-4-5-9-6-7-11(17(20)21)14(16(15)19)13(9)12(8)10/h1-7,15-16,18-19H/t15-,16-/m1/s1 |
InChI Key |
UERICTZYIDOLBM-HZPDHXFCSA-N |
Isomeric SMILES |
C1=CC2=C3C(=C1)[C@H]([C@@H](C4=C(C=CC(=C43)C=C2)[N+](=O)[O-])O)O |
Canonical SMILES |
C1=CC2=C3C(=C1)C(C(C4=C(C=CC(=C43)C=C2)[N+](=O)[O-])O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl methyl[(2-oxocyclohexyl)methyl]propanedioate](/img/structure/B14339386.png)
![Methyl 3-cyano-3-[(trimethylsilyl)oxy]butanoate](/img/structure/B14339388.png)
![N-benzylbenzo[cd]indol-2-amine](/img/structure/B14339402.png)
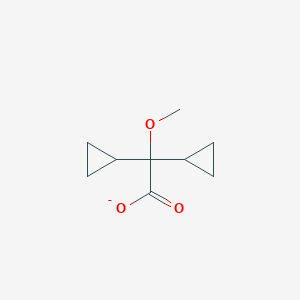
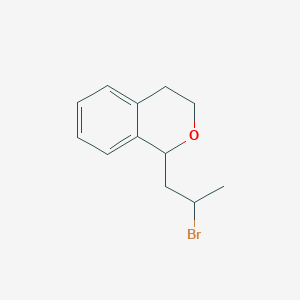
![6-Methoxy-1,5,8-trimethylnaphtho[2,1-B]furan](/img/structure/B14339431.png)
![2-tert-Butyl-3-{2-[(prop-2-en-1-yl)oxy]phenyl}oxaziridine](/img/structure/B14339434.png)
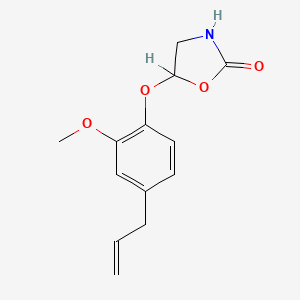
![3-(2-Methylpropyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one](/img/structure/B14339445.png)

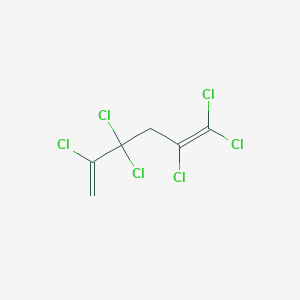
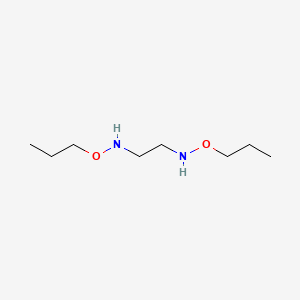
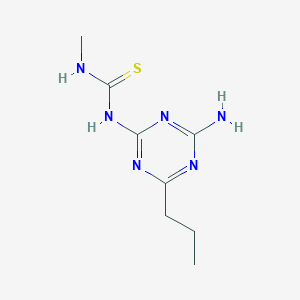
![N,N-Dimethyl-N'-{4-[(1H-pyrazol-1-yl)methoxy]phenyl}urea](/img/structure/B14339475.png)
